Mycothiol

描述

属性

CAS 编号 |

192126-76-4 |

|---|---|

分子式 |

C17H30N2O12S |

分子量 |

486.5 g/mol |

IUPAC 名称 |

(2R)-2-acetamido-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]-3-sulfanylpropanamide |

InChI |

InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1 |

InChI 键 |

MQBCDKMPXVYCGO-FQBKTPCVSA-N |

SMILES |

CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |

手性 SMILES |

CC(=O)N[C@@H](CS)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O |

规范 SMILES |

CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside AcCys-GlcN-Ins mycothiol U17 cysteine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mycothiol Biosynthesis Pathway in Actinomycetes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most Actinomycetes, including the pathogenic genus Mycobacterium. It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a critical part in maintaining intracellular redox homeostasis, detoxifying harmful compounds, and protecting against oxidative and antibiotic-induced stress.[1][2][3][4] The biosynthetic pathway of this compound is unique to Actinomycetes and absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents against diseases like tuberculosis. This guide provides a comprehensive technical overview of the core this compound biosynthesis pathway, its enzymatic components, quantitative kinetic data, and detailed experimental protocols for its study.

Introduction

Actinomycetes are a phylum of Gram-positive bacteria known for their complex secondary metabolism, which is the source of many clinically vital antibiotics. A distinguishing biochemical feature of this group is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) instead of glutathione, the canonical redox buffer in most other organisms.[5][6] MSH is maintained at millimolar concentrations within the cell and is crucial for the survival and pathogenicity of species like Mycobacterium tuberculosis.[5] It participates in various cellular processes, including the detoxification of alkylating agents, reactive oxygen species, and certain antibiotics through the formation of MSH S-conjugates.[1][2] These conjugates are processed by the MSH S-conjugate amidase (Mca), which recycles a key intermediate for MSH resynthesis and excretes the toxin as a mercapturic acid.[1][2][3] Given that several enzymes in this pathway are essential for the viability of M. tuberculosis, they represent prime targets for therapeutic intervention.[3][5]

The Core Biosynthesis Pathway

The synthesis of this compound is a five-step enzymatic cascade that converts central metabolic precursors into the final MSH molecule. The pathway is highly conserved across Actinomycetes and involves four key enzymes: MshA, MshB, MshC, and MshD, along with a yet-unidentified phosphatase (MshA2).[1][5][7]

The process begins with 1L-myo-inositol-1-phosphate, derived from glucose-6-phosphate by the enzyme inositol-1-phosphate synthase (Ino1).[1]

-

Glycosylation (MshA): The glycosyltransferase MshA catalyzes the first committed step, transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1L-myo-inositol-1-phosphate (Ins-P) to form 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[1][7]

-

Dephosphorylation (MshA2): The intermediate GlcNAc-Ins-P is dephosphorylated by a putative phosphatase, designated MshA2, to yield GlcNAc-Ins. The gene encoding this enzyme has not yet been definitively identified.[1][2]

-

Deacetylation (MshB): The deacetylase MshB removes the acetyl group from GlcNAc-Ins, producing 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins). MshB is a divalent metalloenzyme.[1][5]

-

Ligation (MshC): The ATP-dependent ligase MshC catalyzes the formation of an amide bond between the amino group of GlcN-Ins and the carboxyl group of L-cysteine, resulting in Cys-GlcN-Ins.[1][5] This enzyme is essential for MSH production.[3]

-

Acetylation (MshD): In the final step, the acetyltransferase MshD (this compound synthase) transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue of Cys-GlcN-Ins, yielding the final product, this compound.[1][5]

Quantitative Analysis of Pathway Enzymes

The kinetic parameters of the this compound biosynthesis enzymes have been characterized in several actinomycete species, particularly in Mycobacterium smegmatis and Corynebacterium glutamicum. This data is crucial for understanding the pathway's flux and for the rational design of enzyme inhibitors.

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |

| MshA | C. glutamicum | UDP-GlcNAc | 210 ± 20 µM | 12.5 ± 0.2 s-1 | 5.95 x 104 | [4] |

| 1L-Ins-1-P | 240 ± 10 µM | 12.5 ± 0.2 s-1 | 5.21 x 104 | [4] | ||

| MshC | M. smegmatis | ATP | 1.8 mM | 3.15 s-1 | 1.75 x 103 | [1][2] |

| L-Cysteine | 0.1 mM | 3.15 s-1 | 3.15 x 104 | [1][2] | ||

| GlcN-Ins | 0.16 mM | 3.15 s-1 | 1.97 x 104 | [1][2] | ||

| MshD | M. tuberculosis | Acetyl-CoA | 40 ± 5 µM | 8.3 ± 0.6 s-1 | 2.08 x 105 | [5] |

| Cys-GlcN-Ins | 82 ± 22 µM | 8.3 ± 0.6 s-1 | 1.01 x 105 | [5] |

Note: Kinetic data for MshB is not extensively published in the form of Km and kcat values. It is characterized as a Zn2+-dependent deacetylase.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Recombinant Protein Expression and Purification (General Protocol)

This protocol describes a general workflow for obtaining purified Msh enzymes (e.g., MshD) from E. coli.

Methodology:

-

Vector Construction: The gene of interest (e.g., mshD) is PCR amplified from mycobacterial genomic DNA and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.

-

Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C). The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cell disruption is achieved by sonication on ice.

-

Purification: The lysate is clarified by ultracentrifugation (e.g., 30,000 x g, 30 min, 4°C). The supernatant is applied to a Ni-NTA affinity resin pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. The His6-tagged protein is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Final Steps: Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

MshC Coupled Enzyme Activity Assay

This protocol details a continuous spectrophotometric assay to measure the ATP-dependent ligase activity of MshC. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: MshC: GlcN-Ins + Cys + ATP → Cys-GlcN-Ins + AMP + PPi PPi + UMP ---(PPi-dependent UMP kinase)---> UTP UTP + Glucose-1-P ---(UDP-glucose pyrophosphorylase)---> UDP-Glucose + PPi This reaction is not suitable for a direct couple. A better approach is: PPi + Fructose-6-P ---(PPi-phosphofructokinase)---> Fructose-1,6-bisphosphate + Pi Fructose-1,6-bisphosphate ---(Aldolase)---> DHAP + GAP GAP ---(Triosephosphate Isomerase)---> DHAP DHAP + NADH + H+ ---(Glycerol-3-phosphate dehydrogenase)---> Glycerol-3-phosphate + NAD+

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl.

-

Substrates: ATP, L-cysteine, GlcN-Ins (synthesized or purified).

-

Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.

-

Coupling Substrates: Fructose-6-phosphate, NADH.

-

Purified MshC enzyme.

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate or a cuvette.

-

To each well, add:

-

Assay Buffer

-

Saturating concentrations of L-cysteine and GlcN-Ins.

-

0.2 mM NADH

-

1 mM Fructose-6-phosphate

-

Excess of all four coupling enzymes.

-

Purified MshC enzyme.

-

-

Initiate the reaction by adding varying concentrations of ATP.

-

Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADH) at a constant temperature (e.g., 30°C) using a plate reader or spectrophotometer.

-

Calculate the initial velocity (v0) from the linear portion of the reaction curve.

-

Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]

Quantification of Intracellular this compound by HPLC

This protocol allows for the quantification of MSH from actinobacterial cell extracts. Thiols are first derivatized with a fluorescent label, monobromobimane (mBBr), and then separated and quantified by reverse-phase HPLC.

Procedure:

-

Cell Culture and Harvesting: Grow Mycobacterium species to the desired growth phase (e.g., mid-log phase). Harvest a defined volume of culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., PBS) and determine the wet weight.

-

Cell Lysis and Derivatization: Resuspend the cell pellet in buffer and lyse the cells (e.g., bead beating or sonication). Immediately add a solution of monobromobimane (mBBr) in acetonitrile to the lysate to a final concentration of ~2 mM. Incubate in the dark for 15-20 minutes at room temperature. The reaction is stopped by the addition of an acid (e.g., methanesulfonic acid).

-

Sample Preparation: Centrifuge the sample to pellet cell debris. Collect the supernatant for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).

-

Mobile Phase A: 0.25% acetic acid in water, pH 3.6.

-

Mobile Phase B: 95% methanol.

-

Gradient: A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over 15 minutes, followed by a wash with 100% B.

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector with excitation at 375 nm and emission at 475 nm.[8]

-

-

Quantification: A standard curve is generated using known concentrations of purified MSH derivatized with mBBr in the same manner as the samples. The peak area of the MSH-mBBr adduct in the samples is compared to the standard curve to determine the intracellular MSH concentration, which is typically normalized to cell mass (e.g., µmol/g wet weight).

Conclusion and Future Perspectives

The this compound biosynthesis pathway is a cornerstone of the unique physiology of Actinomycetes. Its essentiality in pathogenic species like M. tuberculosis underscores its value as a high-priority target for the development of new anti-infective agents. The detailed characterization of its enzymes, including their structures and kinetic mechanisms, has provided a solid foundation for structure-based drug design and high-throughput screening campaigns. Future research will likely focus on the yet-unidentified MshA2 phosphatase, the intricate regulatory networks governing MSH levels in response to stress, and the development of potent and specific inhibitors for the pathway's key enzymes. The protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing our understanding of this vital metabolic pathway and exploiting it for therapeutic benefit.

References

- 1. Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Towards the Catalytic Mechanism of a Cysteine Ligase (MshC) from Mycobacterium smegmatis: An Enzyme Involved in the Biosynthetic Pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

Mycothiol: A Glutathione Surrogate in Actinobacteria - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular redox homeostasis and detoxification, glutathione (GSH) is the most well-known low-molecular-weight (LMW) thiol in eukaryotes and most Gram-negative bacteria. However, a distinct and vital thiol, mycothiol (MSH), takes its place in Actinobacteria, a phylum that includes the significant human pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the function of this compound as a glutathione surrogate, detailing its biosynthesis, its central role in maintaining a reducing intracellular environment, and its involvement in detoxification pathways. This document is intended to be a valuable resource for researchers and professionals involved in the study of mycobacterial physiology and the development of novel therapeutics targeting these unique pathways.

Core Functions of this compound

This compound is a conjugate of N-acetylcysteine (AcCys), glucosamine (GlcN), and myo-inositol (Ins)[1]. It serves several critical functions within the cell that are analogous to those of glutathione[2][3]:

-

Redox Buffer: MSH is the primary redox buffer in Actinobacteria, maintaining a highly reducing environment within the cytoplasm[2][3][4]. This is crucial for protecting cellular components from oxidative damage.

-

Detoxification: MSH plays a pivotal role in the detoxification of a wide range of xenobiotics, including alkylating agents, reactive oxygen and nitrogen species, and antibiotics[2][3][4].

-

Cysteine Storage: MSH acts as a stable storage form of the otherwise reactive amino acid cysteine[2][4].

Quantitative Data Summary

A comparative summary of the key quantitative parameters of this compound and glutathione is presented below, highlighting their distinct biochemical properties.

| Parameter | This compound (MSH) | Glutathione (GSH) | References |

| Standard Redox Potential (E°') | -230 mV | -240 mV (pH 7.0), -264 mV (pH 7.4) | [5],[2][4] |

| Composition | N-acetylcysteine, Glucosamine, myo-Inositol | Glutamate, Cysteine, Glycine | [1] |

| Autoxidation Rate | Slower than GSH | Faster than MSH |

Key Enzymes in this compound Metabolism: Kinetic Parameters

The function of this compound is intrinsically linked to a suite of specialized enzymes that catalyze its biosynthesis, reduction, and role in detoxification. The kinetic parameters of some of the key enzymes from Mycobacterium tuberculosis are summarized below.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) or Vmax | References |

| Mycothione Reductase (Mtr) | Mycothione (MSSM) | 73 | - | [6] |

| NADPH | 8 | - | [6] | |

| This compound S-conjugate Amidase (Mca) | Monobromobimane-MSH (MSmB) | 95 ± 8 | 8 | [7] |

| This compound S-transferase (MST) | This compound (MSH) | 9.8 ± 1.0 | 1484 RFU min-1 (Vmax) | [8] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step enzymatic pathway, essential for the survival of many Actinobacteria. The pathway begins with the synthesis of 1L-myo-inositol-1-phosphate from glucose-6-phosphate.

Caption: The enzymatic pathway of this compound biosynthesis.

This compound-Dependent Detoxification Pathway

The detoxification of xenobiotics by this compound involves the formation of a this compound S-conjugate, which is then processed by this compound S-conjugate amidase (Mca). This process results in the formation of a mercapturic acid derivative that is exported from the cell, while the glucosaminyl-inositol moiety is recycled for de novo MSH synthesis[9][10].

Caption: this compound-dependent detoxification of xenobiotics.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, particularly in response to stress conditions. In Streptomyces coelicolor, the expression of key this compound biosynthesis genes, such as mshA, is controlled by the alternative sigma factor σR. The activity of σR is, in turn, regulated by the anti-sigma factor RsrA, which senses the cellular thiol redox state[11].

Caption: Transcriptional regulation of this compound biosynthesis.

Experimental Workflow: Studying this compound-Dependent Detoxification

A typical experimental workflow to investigate the role of this compound in the detoxification of a specific compound is outlined below. This workflow integrates genetic, biochemical, and analytical approaches.

References

- 1. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Redox Potential is Low and Glutathionylated and Cysteinylated Hemoglobin Levels are Elevated in Maintenance Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Standard redox potential of glutathione - Unspecified - BNID 111463 [bionumbers.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 8. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Redox Biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of the Mycothiol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the pathogen Mycobacterium tuberculosis. It serves a role analogous to glutathione in other organisms, protecting the cell from oxidative stress and detoxifying harmful electrophilic compounds.[1][2][3] The enzymes in the this compound biosynthesis pathway are considered attractive targets for the development of new anti-tubercular drugs because they are essential for the viability of M. tuberculosis and are absent in humans.[4] This guide provides a detailed overview of the core enzymes involved in this pathway: MshA, MshB, MshC, and MshD.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step process that utilizes four key enzymes to convert 1-L-myo-inositol-1-phosphate and UDP-N-acetylglucosamine into this compound.[5]

MshA: UDP-N-acetylglucosamine-inositol-phosphate glycosyltransferase

MshA is a glycosyltransferase that catalyzes the first committed step in this compound biosynthesis. It transfers an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (1-L-Ins-1-P).[6][7] This enzyme belongs to the GT-B structural family of glycosyltransferases.[7][8][9]

Quantitative Data for MshA from Corynebacterium glutamicum

| Parameter | Substrate | Value |

| Km | UDP-GlcNAc | 1.1 ± 0.1 mM |

| Km | 1-L-Ins-1-P | 0.9 ± 0.1 mM |

| Vmax | - | 0.28 ± 0.01 µmol/min/mg |

| kcat | - | 0.22 ± 0.01 s-1 |

Data obtained from enzymatic characterization of C-terminally tagged MshA.

Experimental Protocol: MshA Activity Assay

This protocol is based on a continuous spectrophotometric assay that couples the production of UDP to the oxidation of NADH.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2

-

UDP-GlcNAc stock solution (100 mM)

-

1-L-Ins-1-P stock solution (100 mM)

-

Phosphoenolpyruvate (PEP) stock solution (100 mM)

-

NADH stock solution (20 mM)

-

Pyruvate kinase (PK) solution (1000 units/mL)

-

Lactate dehydrogenase (LDH) solution (1000 units/mL)

-

Purified MshA enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL Assay Buffer

-

10 µL PEP (1 mM final concentration)

-

10 µL NADH (0.2 mM final concentration)

-

5 µL PK (5 units/mL final concentration)

-

5 µL LDH (5 units/mL final concentration)

-

Varying concentrations of UDP-GlcNAc and 1-L-Ins-1-P for kinetic analysis.

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a known amount of purified MshA enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of UDP production by MshA.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

For kinetic parameter determination, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.

MshB: GlcNAc-Ins Deacetylase

MshB is a metalloenzyme that catalyzes the deacetylation of 1-D-myo-inosityl-2-acetamido-2-deoxy-α-D-glucopyranoside (GlcNAc-Ins) to produce 1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside (GlcN-Ins) and acetate.[10] This enzyme is crucial for providing the free amino group necessary for the subsequent ligation of cysteine.[11]

Quantitative Data for MshB from Mycobacterium tuberculosis

| Parameter | Substrate | Value |

| Km | GlcNAc-Ins | 340 µM |

| kcat | GlcNAc-Ins | 1.2 s-1 |

| Km | N-acetyl-glucosamine (GlcNAc) | 38 mM |

Note: While GlcNAc is a poorer substrate than the natural GlcNAc-Ins, it can be used for routine in vitro assays.[12]

Experimental Protocol: MshB Deacetylase Activity Assay

This protocol utilizes a fluorescamine-based assay to detect the formation of the primary amine in the product, GlcN-Ins.[12]

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP

-

GlcNAc-Ins or GlcNAc substrate stock solution

-

Purified apo-MshB enzyme

-

Metal ion solution (e.g., 10 mM ZnSO4)

-

Fluorescamine solution (1 mg/mL in acetone)

-

Borate buffer (0.2 M, pH 9.0)

Procedure:

-

Prepare the active MshB enzyme by incubating the apo-enzyme with a stoichiometric amount of the desired metal ion on ice for 30 minutes.

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

Substrate (GlcNAc-Ins or GlcNAc) at the desired concentration

-

-

Initiate the reaction by adding the reconstituted MshB enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an equal volume of borate buffer.

-

Immediately add the fluorescamine solution and vortex.

-

Measure the fluorescence (Excitation: 390 nm, Emission: 475 nm) using a fluorometer.

-

Create a standard curve using known concentrations of GlcN-Ins to quantify the amount of product formed.

MshC: Cysteine:GlcN-Ins Ligase

MshC is an ATP-dependent ligase that catalyzes the formation of an amide bond between the carboxyl group of L-cysteine and the amino group of GlcN-Ins.[13][14] This reaction is essential for the incorporation of the cysteine residue into the this compound molecule.

Quantitative Data for MshC

Quantitative kinetic data for MshC is not as readily available in the literature as for MshA and MshB. However, its activity is known to be ATP-dependent.[15][16][17][18]

Experimental Protocol: MshC Ligase Activity Assay

This protocol is based on the detection of ADP, a product of the ATP-dependent ligation reaction, using a coupled enzyme assay.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl

-

GlcN-Ins stock solution

-

L-cysteine stock solution

-

ATP stock solution (100 mM)

-

Phosphoenolpyruvate (PEP) stock solution (100 mM)

-

NADH stock solution (20 mM)

-

Pyruvate kinase (PK) solution (1000 units/mL)

-

Lactate dehydrogenase (LDH) solution (1000 units/mL)

-

Purified MshC enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL Assay Buffer

-

10 µL PEP (1 mM final concentration)

-

10 µL NADH (0.2 mM final concentration)

-

5 µL PK (5 units/mL final concentration)

-

5 µL LDH (5 units/mL final concentration)

-

GlcN-Ins and L-cysteine at desired concentrations.

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP.

-

Add a known amount of purified MshC enzyme to start the ligation.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by MshC.

-

Calculate the initial velocity from the linear phase of the reaction.

MshD: this compound Synthase

MshD is an acetyltransferase that catalyzes the final step in this compound biosynthesis. It transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue in Cys-GlcN-Ins to form this compound.[5][19]

Quantitative Data for MshD

Specific kinetic parameters for MshD are not extensively reported. However, its activity is dependent on the substrates Cys-GlcN-Ins and Acetyl-CoA.

Experimental Protocol: MshD Synthase Activity Assay

This protocol measures the production of Coenzyme A (CoA), a product of the acetyltransferase reaction, using Ellman's reagent (DTNB).

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Cys-GlcN-Ins stock solution

-

Acetyl-CoA stock solution

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in assay buffer)

-

Purified MshD enzyme

Procedure:

-

Prepare the substrate Cys-GlcN-Ins. This can be isolated from an mshD mutant strain of Mycobacterium smegmatis.[19]

-

In a 96-well plate, set up the reaction mixture:

-

Assay Buffer

-

Cys-GlcN-Ins

-

Acetyl-CoA

-

-

Initiate the reaction by adding purified MshD enzyme.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the free thiol groups of the produced CoA by adding DTNB solution.

-

Measure the absorbance at 412 nm. The increase in absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is proportional to the amount of CoA produced.

-

Use a standard curve of known CoA concentrations to quantify the product.

Conclusion

The enzymes of the this compound biosynthesis pathway represent a rich source of potential targets for the development of novel therapeutics against tuberculosis. This guide provides a foundational understanding of these enzymes, including their kinetic properties and detailed methodologies for their study. The provided protocols can be adapted for high-throughput screening of potential inhibitors, facilitating the discovery of new anti-mycobacterial agents.

References

- 1. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Enzymatic Analysis of MshA from Corynebacterium glutamicum: SUBSTRATE-ASSISTED CATALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and enzymatic analysis of MshA from Corynebacterium glutamicum: substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Enzymatic Analysis of MshA from Corynebacterium glutamicum (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterization of Mycobacterium tuberculosis 1D-myo-inosityl-2-acetamido-2-deoxy-alpha-D-glucopyranoside deacetylase, MshB, a this compound biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examination of Mechanism of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Reveals Unexpected Role for Dynamic Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical characterization of an ATP-dependent DNA ligase from the hyperthermophilic crenarchaeon Sulfolobus shibatae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATPase activity of Escherichia coli Rep helicase is dramatically dependent on DNA ligation and protein oligomeric states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of the this compound synthase gene (mshD) encoding the acetyltransferase producing this compound in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mycothiol in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH), a low-molecular-weight thiol found predominantly in Actinobacteria, plays a pivotal role in protecting these organisms from oxidative and electrophilic stress. Functioning as a functional analogue of glutathione (GSH) in other bacteria and eukaryotes, MSH is central to maintaining a reducing intracellular environment and detoxifying a wide array of harmful compounds. This technical guide provides an in-depth exploration of the mechanisms by which this compound confers protection against oxidative stress, detailing its biosynthesis, the key enzymes involved in its metabolism, and its direct and indirect roles in neutralizing reactive oxygen and nitrogen species. We present a comprehensive summary of quantitative data, detailed experimental protocols for the quantification of this compound and associated enzyme activities, and visual representations of the key metabolic and regulatory pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, particularly those focused on targeting pathogens such as Mycobacterium tuberculosis.

Introduction

Actinobacteria, a phylum of Gram-positive bacteria, have evolved unique mechanisms to survive in diverse and often challenging environments. A key adaptation in most actinomycetes is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside), a specialized low-molecular-weight (LMW) thiol.[1][2] MSH serves as the primary thiol redox buffer in these organisms, fulfilling the roles that glutathione (GSH) typically plays in other life forms.[3] The integrity of the this compound system is crucial for the survival of many pathogenic actinomycetes, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its absence in humans makes the MSH metabolic pathway an attractive target for the development of novel antimicrobial agents.[4]

This guide delves into the core functionalities of this compound in the context of oxidative stress, providing a technical overview of its biochemical properties, the enzymatic machinery that governs its synthesis and regeneration, and its role in detoxification pathways.

Quantitative Data on this compound and Related Enzymes

A quantitative understanding of the this compound system is essential for appreciating its physiological significance. The following tables summarize key data on the redox properties of this compound, its intracellular concentrations, and the kinetic parameters of the principal enzymes involved in its metabolism.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Redox Potential (E°' of MSH/MSSM couple) | -230 mV | [4] |

| Redox Potential (E°' of GSH/GSSG couple) | -240 mV to -264 mV | [5] |

Table 2: Intracellular Concentrations of this compound

| Organism | Condition | MSH Concentration (μmol/g dry weight) | Reference |

| Mycobacterium smegmatis mc²155 | Exponential Phase | 4.5 ± 0.5 | [6] |

| Mycobacterium smegmatis mc²155 | Stationary Phase | 1.5 ± 0.3 | [6] |

| Mycobacterium tuberculosis H37Rv | - | 1-20 | [7] |

| Corynebacterium diphtheriae | - | 0.3 | [7] |

Table 3: Kinetic Parameters of Key this compound-Related Enzymes

| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MshA (Glycosyltransferase) | Corynebacterium glutamicum | 1-L-Ins-1-P | 240 ± 10 | 12.5 ± 0.2 | 5.2 x 10⁴ | |

| UDP-GlcNAc | 210 ± 20 | |||||

| MshB (Deacetylase) | Mycobacterium tuberculosis | GlcNAc-Ins | 340 ± 80 | 0.49 ± 0.04 | 1.44 x 10³ | [1] |

| MshC (Ligase) | Mycobacterium smegmatis | ATP | 1800 | 3.15 | 1.75 x 10³ | |

| Cysteine | 100 | 3.15 x 10⁴ | ||||

| GlcN-Ins | 160 | 1.97 x 10⁴ | ||||

| MshD (Synthase) | Mycobacterium tuberculosis | Acetyl-CoA | 40 ± 5 | 8.3 ± 0.6 | 2.1 x 10⁵ | |

| Cys-GlcN-Ins | 82 ± 22 | 1.0 x 10⁵ | ||||

| Mca (S-conjugate amidase) | Mycobacterium tuberculosis | MSmB | 460 ± 60 | 14.5 ± 1.4 | 3.2 x 10⁴ | [1] |

| Mtr (Mycothione Reductase) | Mycobacterium tuberculosis | NADPH | - | 129 ± 2 (reductive half-reaction) | - | |

| NADH | - | 20 ± 1 (reductive half-reaction) | - | |||

| MSSM | - | 190 ± 10 (oxidative half-reaction) | - |

Note: The kinetics of Mtr are complex and do not follow simple Michaelis-Menten kinetics for the overall reaction. The values presented are the maximal rates for the reductive and oxidative half-reactions.

Key Signaling and Metabolic Pathways

The cellular functions of this compound are orchestrated through a series of interconnected biosynthetic, detoxification, and regulatory pathways. The following diagrams, generated using the DOT language, illustrate these critical networks.

This compound Biosynthesis Pathway

This compound-Dependent Oxidative Stress Response

Regulation of this compound Biosynthesis by Sigma Factors

Detailed Experimental Protocols

Accurate quantification of this compound and the activity of its associated enzymes is fundamental to research in this area. This section provides detailed methodologies for key assays.

Quantification of this compound by HPLC

This protocol is adapted from methods utilizing monobromobimane (mBBr) derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Objective: To quantify the intracellular concentration of this compound in bacterial cell lysates.

Principle: The thiol group of MSH reacts with the fluorescent labeling reagent monobromobimane (mBBr) to form a stable, fluorescent adduct (MSmB). This adduct is then separated from other cellular components by RP-HPLC and quantified by fluorescence detection.

Materials:

-

Bacterial cell pellet

-

Extraction buffer: 50% acetonitrile, 20 mM HEPES, pH 8.0

-

Monobromobimane (mBBr) solution: 100 mM in acetonitrile (prepare fresh and protect from light)

-

N-ethylmaleimide (NEM) solution: 100 mM in 50% acetonitrile

-

Quenching solution: 1 M HCl

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 470 nm)

-

Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.5

-

Mobile Phase B: Methanol

Procedure:

-

Cell Lysis and Derivatization:

-

Resuspend a known weight of bacterial cell pellet in 1 mL of ice-cold extraction buffer.

-

Add 20 µL of 100 mM mBBr solution to the cell suspension.

-

Immediately incubate the mixture at 60°C for 15 minutes in the dark.

-

To prepare a negative control, treat a parallel sample with 20 µL of 100 mM NEM solution for 5 minutes at room temperature prior to the addition of mBBr.

-

-

Quenching and Clarification:

-

After incubation, add 100 µL of 1 M HCl to quench the derivatization reaction.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL of the sample onto the C18 column.

-

Elute the MSmB adduct using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-100% B

-

30-35 min: 100% B

-

35-40 min: 10% B (re-equilibration)

-

-

Monitor the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

-

-

Quantification:

-

Identify the MSmB peak based on its retention time, which should be compared to a purified MSmB standard. The peak should be absent in the NEM-treated control.

-

Generate a standard curve using known concentrations of purified MSH that have been derivatized with mBBr under the same conditions.

-

Calculate the concentration of MSH in the original sample based on the peak area of MSmB and the standard curve.

-

Mycothione Reductase (Mtr) Activity Assay

This protocol measures the activity of Mtr by monitoring the oxidation of NADPH.

Objective: To determine the specific activity of Mycothione Reductase.

Principle: Mtr catalyzes the reduction of mycothione (MSSM) to this compound (MSH) using NADPH as a reducing equivalent. The enzyme activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified Mtr enzyme

-

Assay buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.5

-

NADPH solution: 10 mM in assay buffer

-

Mycothione (MSSM) solution: 10 mM in assay buffer

-

UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a quartz cuvette, prepare a 1 mL reaction mixture containing:

-

850 µL of assay buffer

-

100 µL of 10 mM MSSM solution (final concentration 1 mM)

-

A suitable amount of purified Mtr enzyme (e.g., 1-5 µg)

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of 10 mM NADPH solution (final concentration 0.5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

-

Specific activity is expressed as µmol of NADPH oxidized per minute per milligram of Mtr.

-

This compound S-conjugate Amidase (Mca) Activity Assay

This protocol utilizes a chromogenic or fluorogenic substrate to measure the activity of Mca.[1]

Objective: To determine the specific activity of this compound S-conjugate Amidase.

Principle: Mca cleaves the amide bond in this compound S-conjugates. The assay uses a synthetic MSH S-conjugate, such as the monobromobimane derivative of MSH (MSmB), which is cleaved by Mca to release GlcN-Ins and the fluorescent N-acetylcysteine-bimane adduct (AcCys-mB). The increase in fluorescence is proportional to Mca activity.

Materials:

-

Purified Mca enzyme

-

Assay buffer: 50 mM HEPES, 50 mM NaCl, 0.1 mM DTT, pH 7.5

-

This compound S-monobromobimane (MSmB) substrate solution: 1 mM in assay buffer

-

Fluorometer (Excitation: 380 nm, Emission: 470 nm)

Procedure:

-

Reaction Setup:

-

In a microplate well or a fluorometer cuvette, prepare a 200 µL reaction mixture containing:

-

180 µL of assay buffer

-

A suitable amount of purified Mca enzyme (e.g., 10-50 ng)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of 1 mM MSmB solution (final concentration 0.1 mM).

-

Immediately begin monitoring the increase in fluorescence at an excitation of 380 nm and an emission of 470 nm for 10-20 minutes.

-

-

Calculation of Activity:

-

Generate a standard curve using known concentrations of N-acetylcysteine-bimane.

-

Calculate the rate of product formation (µmol/min) from the linear portion of the fluorescence curve and the standard curve.

-

Specific activity is expressed as µmol of product formed per minute per milligram of Mca.

-

Conclusion and Future Directions

This compound is an indispensable component of the cellular machinery that enables Actinobacteria to withstand oxidative stress. Its unique structure and dedicated biosynthetic and metabolic pathways provide a robust system for maintaining redox homeostasis and detoxifying a wide range of harmful substances. The enzymes involved in this compound metabolism, being absent in humans, represent promising targets for the development of novel therapeutics against pathogenic actinomycetes like M. tuberculosis.

Future research should focus on further elucidating the intricate regulatory networks that control this compound biosynthesis and metabolism in response to different environmental cues. A deeper understanding of the interplay between the this compound system and other cellular redox systems, such as the thioredoxin system, will provide a more complete picture of oxidative stress management in these organisms. Furthermore, the development of high-throughput screening assays for inhibitors of MSH biosynthetic and metabolic enzymes will be crucial for the discovery of new drug candidates. The data and methodologies presented in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. The Activity and Cofactor Preferences of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Change Depending on Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycothione reductase as a potential target in the fight against Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | mycothione is reduced to this compound [reactome.org]

- 4. Mycothione reductase as a potential target in the fight against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-induced structural alterations of Mycobacterial mycothione reductase and critical residues involved - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Mycothiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is a crucial low-molecular-weight thiol found predominantly in Actinomycetes, including the pathogenic species Mycobacterium tuberculosis.[1][2] It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a vital part in maintaining a reducing intracellular environment, detoxifying harmful compounds, and protecting against oxidative stress.[3][4][5] The absence of the MSH pathway in humans makes its biosynthetic and metabolic enzymes attractive targets for the development of new antimicrobial agents.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and functions of this compound, along with relevant experimental protocols.

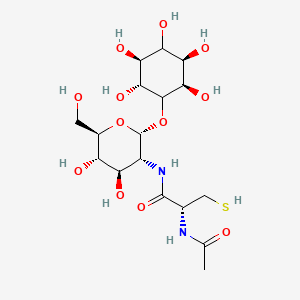

Chemical Structure of this compound

This compound is a unique pseudodisaccharide with the systematic name 1-O-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]-2-deoxy-α-D-glucopyranosyl]-D-myo-inositol.[4][7] Its structure consists of three key components:

-

N-acetylcysteine (AcCys): An acetylated L-cysteine residue.

-

D-glucosamine (GlcN): An amino sugar.

-

D-myo-inositol (Ins): A cyclic sugar alcohol.

The N-acetylcysteine is linked via an amide bond to the amino group of D-glucosamine. This glucosamine is, in turn, connected by an α(1-1) glycosidic bond to the myo-inositol moiety.[4][8] The oxidized disulfide form of this compound is known as mycothione (MSSM).[2]

Physicochemical Properties

The distinct chemical structure of this compound dictates its physicochemical properties, which are fundamental to its biological roles. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 486 Da | [9] |

| Thiol pKa | 8.76 | [9] |

| Standard Thiol Redox Potential (E°') | -230 mV | [9] |

Biosynthesis of this compound

The biosynthesis of this compound is a five-step enzymatic pathway that begins with glucose-6-phosphate.[4][7] The key enzymes involved are MshA, MshA2, MshB, MshC, and MshD.[6][10]

-

Synthesis of 1L-myo-inositol-1-phosphate: Inositol-1-phosphate synthase (Ino1) catalyzes the conversion of glucose-6-phosphate to 1L-myo-inositol-1-phosphate (Ins-P).[4]

-

Formation of GlcNAc-Ins-P: The glycosyltransferase MshA transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Ins-P, forming 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[4][6]

-

Dephosphorylation: A phosphatase, designated MshA2, removes the phosphate group from GlcNAc-Ins-P to yield 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcNAc-Ins).[4][11]

-

Deacetylation: The metalloenzyme MshB deacetylates GlcNAc-Ins to produce 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins).[4]

-

Ligation with Cysteine: The ATP-dependent ligase MshC joins L-cysteine to GlcN-Ins.[4][11]

-

Acetylation: Finally, the acetyltransferase MshD transfers an acetyl group from acetyl-CoA to the cysteine residue, forming this compound (MSH).[3][6]

Caption: The enzymatic pathway for the biosynthesis of this compound.

Functions of this compound

This compound is integral to several cellular processes in Actinomycetes, primarily centered around redox homeostasis and detoxification.

Redox Homeostasis

MSH acts as a major thiol buffer, maintaining a highly reducing environment within the cytoplasm.[3][4] The enzyme mycothione reductase (Mtr) is responsible for reducing the oxidized form, mycothione (MSSM), back to two molecules of MSH, thus sustaining the cellular pool of reduced this compound.[3][5]

Detoxification of Xenobiotics and Reactive Species

This compound plays a critical role in protecting the cell from a wide range of harmful substances, including alkylating agents, reactive oxygen and nitrogen species, and certain antibiotics.[3][4][12] The detoxification process involves a this compound-dependent pathway that is analogous to the mercapturic acid pathway in eukaryotes.[12][13]

-

Conjugation: A xenobiotic (X) reacts with MSH, often catalyzed by a this compound S-transferase (MST), to form a this compound S-conjugate (MS-X).

-

Cleavage: The this compound S-conjugate amidase (Mca) cleaves the MS-X conjugate.[3][13]

-

Products: This cleavage yields GlcN-Ins, which is recycled for MSH biosynthesis, and a mercapturic acid (AcCys-X), which is exported from the cell.[6][12][13]

Caption: Detoxification of xenobiotics via the this compound pathway.

Experimental Protocols

Quantification of this compound by HPLC

A common and reliable method for quantifying intracellular this compound levels involves derivatization with a fluorescent probe followed by high-performance liquid chromatography (HPLC) analysis.[14]

Methodology:

-

Cell Lysis and Derivatization:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in 0.5 mL of a warm (60°C) solution of 50% acetonitrile containing 2 mM monobromobimane (mBBr) and 20 mM HEPES buffer (pH 8.0).[14]

-

Incubate the suspension for 15 minutes at 60°C to allow for cell lysis and complete derivatization of thiols.[14]

-

Cool the samples on ice and acidify with a small volume of 5 M HCl or trifluoroacetic acid to stop the reaction.[14]

-

-

Sample Preparation:

-

Centrifuge the samples to pellet cell debris.

-

Dilute the supernatant 1:4 in 10 mM HCl before injection.[14]

-

-

HPLC Analysis:

-

Inject 25 µL of the prepared sample onto a C18 reverse-phase column (e.g., Beckman Ultrasphere, 5 µm, 250 x 4.6 mm).[14][15]

-

Elute the derivatized thiols using a gradient of two buffers:

-

A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over the next 15 minutes, followed by a wash with 100% B and re-equilibration at 10% B.[14]

-

-

Detection and Quantification:

-

Detect the fluorescent this compound-bimane adduct (MSmB) using a fluorescence detector with an excitation wavelength of 375 nm and an emission wavelength of 475 nm.[15]

-

Quantify the MSH concentration by comparing the peak area to a standard curve generated with known concentrations of a pure MSH standard.

-

Caption: Experimental workflow for MSH quantification.

Conclusion

This compound is a fascinating and biologically significant molecule that is indispensable for the survival and pathogenesis of many Actinomycetes. Its unique structure and multifaceted roles in redox balance and detoxification underscore its importance. The enzymes involved in its biosynthesis and metabolism represent validated targets for the development of novel therapeutics against tuberculosis and other mycobacterial infections. A thorough understanding of its chemistry and biology, facilitated by robust experimental methodologies, is crucial for advancing these drug discovery efforts.

References

- 1. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 6. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. BJOC - this compound synthesis by an anomerization reaction through endocyclic cleavage [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of Mycothiol Biosynthesis in Response to Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycothiol (MSH) is the primary low-molecular-weight thiol in Actinobacteria, including the significant human pathogen Mycobacterium tuberculosis. It serves as a crucial defense mechanism against a variety of cellular stresses, particularly oxidative and electrophilic stress, playing a role analogous to glutathione in other organisms. The biosynthesis of MSH is a multi-enzyme process that is tightly regulated to meet the metabolic needs of the cell, especially during encounters with host defense mechanisms or antibiotic treatments. Understanding the regulatory networks that control MSH levels is critical for developing novel therapeutic strategies that target this essential pathway, potentially weakening the bacterium's defenses and enhancing the efficacy of existing drugs. This document provides an in-depth overview of the MSH biosynthesis pathway, its regulation under stress, quantitative data on pathway components, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

This compound (AcCys-GlcN-Ins) is synthesized in a five-step enzymatic pathway starting from glucose-6-phosphate. The core pathway involves four key enzymes encoded by the mshA, mshB, mshC, and mshD genes.[1][2] While the genes are found throughout the genome and are not organized in an operon, their expression is coordinated to maintain cellular homeostasis.[3] The MshA and MshC enzymes are considered essential for MSH production and the viability of M. tuberculosis in vitro.[2][4]

The pathway proceeds as follows:

-

MshA (GlcNAc-Ins synthase): Catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (Ins-1-P).[1]

-

MshA2 (phosphatase): A yet-unidentified phosphatase dephosphorylates the product to yield GlcNAc-Ins.[2]

-

MshB (GlcNAc-Ins deacetylase): Deacetylates GlcNAc-Ins to produce glucosaminyl-inositol (GlcN-Ins).[1] The amidase Mca can partially compensate for MshB activity.[5]

-

MshC (Cys-GlcN-Ins ligase): An ATP-dependent ligase that joins L-cysteine to GlcN-Ins.[1][6]

-

MshD (acetyl-CoA:Cys-GlcN-Ins acetyltransferase): The final step involves the acetylation of the cysteine amino group using acetyl-CoA to produce this compound.[1]

Regulation of this compound Biosynthesis Under Stress

The maintenance of MSH levels is critical for mycobacterial survival under stress. Regulation occurs primarily at the transcriptional level, often mediated by alternative sigma factors that redirect RNA polymerase to specific promoters in response to environmental cues.

Oxidative and Heat Stress Response

In M. tuberculosis, the principal sigma factor for the heat shock and oxidative stress response is SigH .[3] While direct regulation of the msh biosynthetic genes by SigH has not been demonstrated, SigH plays a crucial role by controlling the expression of genes involved in cysteine biosynthesis.[7][8] Cysteine is a rate-limiting precursor for MSH, so upregulating its synthesis is a key indirect mechanism to boost MSH production capacity under oxidative stress.[8] The SigH regulon also includes components of the thioredoxin system, highlighting its central role in maintaining redox homeostasis.[3]

The SigH Regulatory Cascade

Under non-stress conditions, SigH is held in an inactive state by the anti-sigma factor RshA. When the cell experiences disulfide stress (e.g., from oxidants like diamide or H₂O₂), critical cysteine residues in RshA become oxidized, causing a conformational change that releases SigH. The active SigH can then associate with RNA polymerase to initiate the transcription of its regulon, including genes for cysteine synthesis (cys genes) and other stress-response proteins. This cascade ensures that the building blocks for MSH are available when the demand for its protective functions increases.

Data Presentation

Quantitative analysis of MSH pathway components reveals how mycobacteria adapt to stress.

Table 1: this compound Levels in Response to Oxidative Stress

This table summarizes the changes in the levels of reduced this compound (MSH) and its oxidized disulfide form (mycothione, MSSM) upon exposure to oxidative agents.

| Species | Stress Condition | MSH Change | MSSM Change | MSH:MSSM Ratio (Basal) | Reference |

| M. bovis BCG | 1 mM Diamide (1 hr) | ▼ up to 4-fold decrease | ▲ >10-fold increase | ~50:1 | [9] |

| M. bovis BCG | 10 mM H₂O₂ (1 hr) | ▼ 2 to 3-fold decrease | ▲ Significant increase | ~50:1 | [9] |

| M. smegmatis | Diamide / H₂O₂ | No significant change | No significant change | ~200:1 | [9] |

| M. tuberculosis H37Rv (mshD mutant) | None (Log phase) | ~1% of wild-type | - | - | [10] |

Note: The higher basal MSH:MSSM ratio and stability under stress in the saprophytic M. smegmatis suggest a greater intrinsic tolerance to oxidants compared to the pathogenic M. bovis BCG.[9]

Table 2: Kinetic Parameters of MSH Biosynthesis Enzymes

This table presents the known steady-state kinetic parameters for the enzymes of the MSH biosynthesis pathway. This data is crucial for building metabolic models and for the rational design of enzyme inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| MshC | M. smegmatis | ATP | 1800 | 3.15 | [6][10] |

| L-Cysteine | 100 | 3.15 | [6][10] | ||

| GlcN-Ins | 160 | 3.15 | [6][10] | ||

| MshD | M. tuberculosis | Acetyl-CoA | 40 | 8.3 | [1] |

| Cys-GlcN-Ins | 82 | 8.3 | [1] | ||

| MshA | Not determined | - | - | - | - |

| MshB | Not determined | - | - | - | - |

Experimental Protocols

Reproducible and accurate measurement of MSH pathway components is essential for research in this field. The following sections detail standardized protocols for key assays.

Quantification of this compound Levels by HPLC

This protocol is based on the derivatization of thiols with a fluorescent tag followed by separation and quantification using reverse-phase HPLC.

Principle: Free thiols in cell extracts are alkylated with monobromobimane (mBBr), which reacts specifically with the thiol group to form a stable, highly fluorescent thioether derivative (MSmB). To measure oxidized MSH (MSSM), samples are first treated with a blocking agent (N-ethylmaleimide, NEM) to cap free thiols, followed by reduction of disulfides with dithiothreitol (DTT), and then derivatization with mBBr. The fluorescent derivatives are then separated by C18 reverse-phase HPLC and detected by a fluorescence detector.

Methodology:

-

Cell Culture and Lysis:

-

Grow mycobacterial cultures to the desired optical density (e.g., mid-log phase).

-

Expose cultures to the desired stress condition for a specified time.

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

-

Lyse cell pellets by bead beating in an appropriate buffer (e.g., 50% aqueous acetonitrile with 20 mM HEPES, pH 8.0).

-

-

Derivatization for Total MSH:

-

To the cell lysate, add mBBr to a final concentration of 2 mM.

-

Incubate in the dark at 60°C for 15 minutes.

-

Stop the reaction and precipitate protein by adding an acid (e.g., methanesulfonic acid or HCl to a final concentration of 10 mM).

-

Clarify the sample by centrifugation (14,000 x g for 10 min).

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 analytical column (e.g., 4.6 mm x 250 mm).

-

Elute with a gradient of Buffer A (0.25% acetic acid, pH 3.6) and Buffer B (95% methanol). A typical gradient might be: 10% B to 27% B over 30 min, followed by a wash with 100% B.

-

Monitor the eluate using a fluorescence detector with excitation at 375 nm and emission at 475 nm.

-

Quantify the MSmB peak area by comparing it to a standard curve generated with purified MSH.

-

Quantification of Gene Expression by qRT-PCR

This protocol outlines the measurement of msh gene transcript levels relative to a stable housekeeping gene.

Principle: Quantitative reverse transcription PCR (qRT-PCR) measures the amount of a specific mRNA transcript. Total RNA is first extracted from cells and converted to complementary DNA (cDNA) using reverse transcriptase. The cDNA is then used as a template for real-time PCR with gene-specific primers. A fluorescent dye (like SYBR Green) or a fluorescent probe is used to monitor the amplification of the target gene in real-time. The expression level is quantified by the cycle threshold (Ct) value and normalized to an internal control gene (e.g., sigA).

Methodology:

-

RNA Extraction:

-

Harvest mycobacterial cells from control and stress-exposed cultures.

-

Immediately stabilize RNA using a reagent like RNAprotect Bacteria Reagent.

-

Extract total RNA using a combination of mechanical lysis (bead beating) and a column-based purification kit (e.g., RNeasy Mini Kit).

-

Perform an on-column DNase digestion to remove contaminating genomic DNA. Verify the absence of DNA by performing a no-RT control PCR.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or a mix of random and oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing SYBR Green Master Mix, gene-specific forward and reverse primers (for mshA, mshB, mshC, mshD, and sigA), and diluted cDNA.

-

Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 30s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the Ct value for each gene in each sample.

-

Calculate the change in expression using the ΔΔCt method.

-

ΔCt = Ct(target gene) - Ct(sigA)

-

ΔΔCt = ΔCt(stressed sample) - ΔCt(control sample)

-

Fold Change = 2-ΔΔCt

-

-

Enzyme Kinetic Assays

This section provides a general framework for determining the kinetic parameters of the Msh enzymes, using the MshC ligase as an example.

Principle: The activity of MshC can be measured using a coupled-enzyme spectrophotometric assay.[6] The ATP-dependent ligation of cysteine and GlcN-Ins produces AMP and pyrophosphate (PPi). The production of AMP can be coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of the reaction is determined by monitoring the decrease in NADH absorbance at 340 nm.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM HEPES buffer, pH 7.8

-

10 mM MgCl₂

-

1 mM phosphoenolpyruvate (PEP)

-

300 µM NADH

-

Coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

-

Substrates: Varying concentrations of ATP, L-cysteine, and GlcN-Ins (one substrate is varied while the others are held at saturating concentrations).

-

-

-

Assay Execution:

-

Incubate the reaction mixture for 5 minutes at 25°C to reach thermal equilibrium.

-

Initiate the reaction by adding a known amount of purified MshC enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

-

Conclusion and Future Directions

The regulation of this compound biosynthesis is a critical aspect of the stress response in M. tuberculosis and other Actinobacteria. While the core biosynthetic pathway is well-characterized, the precise transcriptional control mechanisms in mycobacteria remain an active area of investigation. Current evidence points to an indirect regulatory strategy where stress-responsive sigma factors, like SigH, control the supply of precursors such as cysteine rather than directly upregulating the msh genes themselves.[7] This ensures that the building blocks for this vital antioxidant are readily available upon demand.

The essentiality of the MSH pathway for mycobacterial survival and its absence in humans make its enzymes prime targets for novel anti-tubercular drug development.[4][11] Future research should focus on:

-

Identifying the MshA2 phosphatase: The discovery of this missing enzyme will complete our understanding of the pathway.

-

Elucidating direct transcriptional regulators: While SigH is involved, other transcription factors may directly bind to the promoter regions of msh genes under specific stress conditions.

-

Developing potent and specific inhibitors: The detailed kinetic and structural data for enzymes like MshC and MshD provide a strong foundation for the structure-based design of new therapeutic agents that could disarm mycobacterial defenses.[1][6]

References

- 1. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The mshA gene encoding the glycosyltransferase of this compound biosynthesis is essential in Mycobacterium tuberculosis Erdman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Definition of the SigH Regulon of Mycobacterium tuberculosis Reveals Transcriptional Control of Diverse Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Divergent downstream biosynthetic pathways are supported by L-cysteine synthases of Mycobacterium tuberculosis [elifesciences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structures and mechanisms of the this compound biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Cornerstone of Actinobacteria: A Technical Guide to Mycothiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH), a unique low-molecular-weight thiol found exclusively in Actinobacteria, represents a fascinating example of evolutionary adaptation. Functionally analogous to glutathione in other organisms, MSH plays a central role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against a variety of cellular stresses. Its absence in eukaryotes makes the MSH biosynthetic and metabolic pathways attractive targets for the development of novel antimicrobial agents against significant pathogens, including Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and multifaceted functions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Evolutionary Divergence and Significance of this compound

The phylum Actinobacteria encompasses a diverse group of Gram-positive bacteria renowned for their complex life cycles and production of a vast array of secondary metabolites, including many clinically important antibiotics. A defining biochemical feature of this phylum is the substitution of the near-ubiquitous glutathione (GSH) with this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) as their major protective thiol.[1][2] This evolutionary divergence suggests a strong selective pressure for the adoption of MSH, likely driven by the unique physiological and environmental challenges faced by Actinobacteria.

The core evolutionary advantages conferred by MSH are believed to include:

-

Enhanced Redox Buffering: MSH is crucial for maintaining a highly reducing intracellular environment, which is vital for the function of many enzymes and for protecting against oxidative damage from both endogenous metabolic processes and external sources like host immune responses.[3][4]

-

Efficient Detoxification: The this compound-dependent detoxification system provides a robust defense against a wide range of electrophilic compounds, alkylating agents, and antibiotics.[3][5]

-

Cysteine Storage: MSH serves as a stable intracellular reservoir of cysteine, an amino acid that is prone to auto-oxidation.[3]

The essentiality of MSH for the viability and virulence of pathogenic Actinobacteria, such as Mycobacterium tuberculosis, underscores its importance and positions the MSH metabolic pathway as a prime target for therapeutic intervention.[6][7]

This compound Biosynthesis: A Four-Step Enzymatic Cascade

The biosynthesis of this compound is a conserved pathway in Actinobacteria, involving a series of four key enzymatic reactions. The genes encoding these enzymes (mshA, mshB, mshC, and mshD) have been identified and characterized in several species.[8][9]

Diagram of the this compound Biosynthesis Pathway

Caption: The enzymatic pathway of this compound biosynthesis.

Quantitative Data on this compound and its Biosynthetic Enzymes

Table 1: this compound (MSH) Concentration in Various Actinobacteria

| Actinobacterial Species | MSH Concentration (μmol/g dry weight) | Reference |

| Mycobacterium smegmatis | 8.1 ± 1.5 | [4] |

| Mycobacterium tuberculosis H37Rv | 13.7 nmol/10⁹ cells | [10] |

| Corynebacterium glutamicum | 0.01 - 9.69 | [5] |

| Various Actinobacteria genera | 0.01 - 9.69 | [5] |

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s⁻¹) | Reference |

| MshA | Corynebacterium glutamicum | 1L-myo-inositol-1-phosphate | 0.24 ± 0.01 | 12.5 ± 0.2 | [11] |

| UDP-GlcNAc | 0.21 ± 0.02 | [11] | |||

| MshC | Mycobacterium smegmatis | ATP | 1.8 | 3.15 | [3] |

| Cysteine | 0.1 | [3] | |||

| GlcN-Ins | 0.16 | [3] | |||

| MshD | Mycobacterium tuberculosis | Acetyl-CoA | - | - | [12] |

| Cys-GlcN-Ins | - | - | [12] | ||

| This compound S-transferase (MST) | Mycobacterium tuberculosis | MSH (with Zn²⁺) | 0.0098 ± 0.001 | - | [2] |

Note: Comprehensive kinetic data for MshB and MshD are not as readily available in the literature.

Key Functions of this compound

Redox Homeostasis

This compound, in conjunction with this compound disulfide reductase (Mtr), forms the primary redox buffer in Actinobacteria.[13] Mtr catalyzes the NADPH-dependent reduction of this compound disulfide (MSSM) back to MSH, thus maintaining a high intracellular MSH/MSSM ratio and a reducing environment.[13]

Diagram of the this compound Redox Cycle

References

- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 2. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of this compound in Actinobacteria by a novel enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Is Essential for Growth of Mycobacterium tuberculosis Erdman - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. A this compound Synthase Mutant of Mycobacterium smegmatis Produces Novel Thiols and Has an Altered Thiol Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Mycothiol (MSH) in Bacterial Lysates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycothiol (MSH) is a unique low-molecular-weight (LMW) thiol found in high concentrations within most Actinobacteria, including the pathogen Mycobacterium tuberculosis.[1][2] It is functionally analogous to glutathione (GSH) in other organisms, playing a central role in maintaining a highly reducing intracellular environment, protecting against oxidative stress, and detoxifying harmful substances such as alkylating agents, reactive oxygen species, and antibiotics.[1][3][4] MSH consists of an N-acetylcysteine (AcCys) moiety linked to a pseudosugar composed of glucosamine (GlcN) and myo-inositol (Ins).[1]

Given its critical role in the survival and pathogenesis of bacteria like M. tuberculosis, the enzymes involved in MSH biosynthesis and metabolism are attractive targets for novel drug development.[1] Accurate quantification of intracellular MSH levels is therefore essential for studying bacterial physiology, understanding drug mechanisms, and screening for potent enzyme inhibitors. This application note provides detailed protocols for the quantification of MSH in bacterial lysates using the gold-standard High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Biochemical Pathways Involving this compound

Understanding the synthesis and function of MSH is key to interpreting quantitative data. The diagrams below illustrate the primary biosynthetic and metabolic pathways.

Caption: The this compound biosynthesis pathway involves five key enzymatic steps.[1]

Caption: MSH redox cycling and detoxification pathways in Actinobacteria.[3][4]

Experimental Protocols